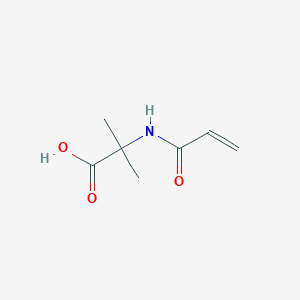

N-Acryloyl-2-metilalanina

Descripción general

Descripción

N-Acryloyl-2-methylalanine is an organic compound with the molecular formula C7H11NO3. It is a derivative of alanine, where the amino group is substituted with an acryloyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to undergo polymerization reactions.

Aplicaciones Científicas De Investigación

Polymer Chemistry

NAMA serves as a monomer in the synthesis of various polymers. Its acryloyl group allows for the formation of cross-linked networks, which can enhance material properties such as mechanical strength and thermal stability.

Key Findings:

- NAMA can be polymerized to create hydrogels with tunable properties, making it suitable for applications in drug delivery systems .

- The ability to form copolymers with other monomers expands its utility in creating specialized materials for specific applications.

Materials Science

In materials science, NAMA is utilized in developing advanced materials with unique physical and chemical properties. It contributes to the fabrication of coatings, adhesives, and functional films.

Case Study:

A study demonstrated the use of NAMA in creating thin polymeric films that exhibited enhanced adhesion properties for biological applications. These films were characterized by their transparency and resistance to mechanical manipulation, making them ideal for biomedical devices .

Biology and Medicine

NAMA has garnered attention in biomedical research, particularly in the development of drug delivery systems and tissue engineering scaffolds.

Applications:

- Drug Delivery: NAMA-based hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.

- Tissue Engineering: The compound's biocompatibility allows it to be used in scaffolds that support cell growth and tissue regeneration .

Data Table: Applications of N-Acryloyl-2-methylalanine

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for hydrogels | Tunable properties |

| Materials Science | Coatings and adhesives | Enhanced adhesion |

| Biomedical Applications | Drug delivery systems | Controlled release mechanisms |

| Tissue engineering scaffolds | Biocompatibility |

Mecanismo De Acción

Mode of Action

The mode of action of ACG involves its interaction with its targets, leading to various changes. For instance, in the context of hemostasis, ACG can be used to create robust hemostatic sponges. The compound is incorporated into a viscous liquid along with a thickening agent, carboxymethyl cellulose (CMC), and an initiator. This mixture is then swirled to produce bubbles. Upon heating, rapid polymerization is induced, which also aids in bubble expansion, resulting in the formation of a porous hydrogel .

Biochemical Pathways

The biochemical pathways affected by ACG are largely dependent on its specific application. In the case of the hemostatic sponge, the ACG-based sponge can absorb liquid and promote coagulation, thereby affecting the coagulation pathway . .

Result of Action

The result of ACG’s action can vary depending on its application. In the case of the hemostatic sponge, the ACG-based sponge can significantly reduce bleeding time and blood loss due to its high blood absorption capacity and effective concentration of coagulation factors .

Action Environment

The action, efficacy, and stability of ACG can be influenced by various environmental factors. For instance, the formation of the ACG-based sponge involves a heat-induced rapid polymerization process, indicating that temperature is a crucial factor in this context . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Acryloyl-2-methylalanine can be synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride. The process involves the following steps :

Reactants: 2-aminoisobutyric acid (47.44 g, 0.46 mmol) and hydroquinone (0.5 g) are added to a solution of sodium hydroxide (36.8 g, 0.92 mmol) in water (200 mL).

Reaction Conditions: The solution is maintained at 0°C under nitrogen for 1 hour.

Addition of Acryloyl Chloride: Acryloyl chloride (41.63 g, 0.46 mmol) is added dropwise to the solution.

Completion: The reaction mixture is stirred until the reaction is complete.

Industrial Production Methods

Industrial production methods for N-Acryloyl-2-methylalanine typically involve continuous flow processes to ensure efficient and scalable synthesis. These methods often use acryloyl chloride and suitable amines under controlled conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Acryloyl-2-methylalanine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polyacrylamides, which are useful in various applications.

Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Polymerization: Initiated by free radicals or UV light.

Substitution: Typically involves nucleophiles such as amines or thiols.

Major Products

Polyacrylamides: Formed through polymerization.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Acrylamido-2-methylpropanoic acid

- 2-Methyl-2-(prop-2-enamido)propanoic acid

Uniqueness

N-Acryloyl-2-methylalanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form polymers with unique properties. Its ability to undergo polymerization and substitution reactions makes it a versatile compound in various fields of research and industry .

Actividad Biológica

N-Acryloyl-2-methylalanine is a synthetic amino acid derivative that has garnered interest in various fields, including polymer chemistry and biomedical applications. This compound is characterized by its ability to undergo polymerization and its potential for biological activity, particularly in drug delivery systems and tissue engineering.

N-Acryloyl-2-methylalanine has the molecular formula and a molecular weight of approximately 157.17 g/mol. It is synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride, resulting in a compound that can participate in various chemical reactions, including polymerization and nucleophilic substitutions.

The biological activity of N-Acryloyl-2-methylalanine is primarily linked to its role as a monomer in the synthesis of polymers that exhibit hemostatic properties. When incorporated into hydrogels, it can enhance coagulation processes, making it useful in wound healing applications. The polymerization process can be initiated by free radicals or UV light, leading to the formation of cross-linked structures that are stable and biocompatible .

In Vitro Studies

Recent studies have demonstrated the efficacy of N-Acryloyl-2-methylalanine-based polymers in various biological assays:

- Hemostasis : A study highlighted the use of N-acryloyl-terminated polymers in creating hemostatic sponges. These sponges showed significant liquid absorption and promoted coagulation, indicating their potential for clinical use in bleeding control.

- Cell Proliferation : Research involving polymer films functionalized with N-Acryloyl-2-methylalanine revealed that these materials could support cell adhesion and proliferation. The films demonstrated cytocompatibility, making them suitable for tissue engineering applications .

- Drug Delivery Systems : The compound has been investigated for its potential in drug delivery, where its ability to form hydrogels can facilitate controlled release mechanisms for therapeutic agents.

Case Study 1: Hemostatic Applications

A clinical evaluation was conducted on the use of N-acryloyl-based hydrogels in surgical settings. The results indicated that these materials effectively reduced bleeding times and improved patient outcomes during surgical procedures involving significant blood loss.

Case Study 2: Tissue Engineering

In another study focused on tissue engineering, scaffolds made from N-Acryloyl-2-methylalanine were implanted in animal models. The scaffolds supported cellular infiltration and tissue regeneration over time, demonstrating their potential as biomaterials for reconstructive surgery.

Data Table: Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBFWDHYZMVTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314794 | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29513-50-6 | |

| Record name | NSC288647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acryloyl-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.